molecular formula C9H10BrNOS B4981694 N-(4-bromophenyl)-2-methylsulfanylacetamide

N-(4-bromophenyl)-2-methylsulfanylacetamide

Cat. No.: B4981694
M. Wt: 260.15 g/mol
InChI Key: FDKFYOOFMXANNJ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-methylsulfanylacetamide is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a methylsulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methylsulfanylacetamide typically involves the reaction of 4-bromoaniline with 2-methylsulfanylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-methylsulfanylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols, sodium hydride.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-methylsulfanylacetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Similar structure but lacks the methylsulfanyl group.

    N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of the methylsulfanyl group.

    N-(4-bromophenyl)sulfonylbenzoyl-L-valine: Features a sulfonyl group and an amino acid residue

Uniqueness

N-(4-bromophenyl)-2-methylsulfanylacetamide is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

N-(4-bromophenyl)-2-methylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKFYOOFMXANNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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